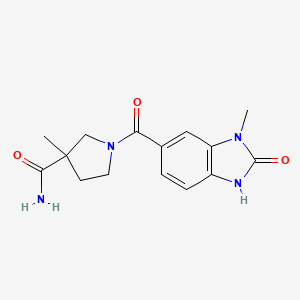![molecular formula C16H18N4O3 B7359747 N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7359747.png)
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide, also known as HPP-4382, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound has been synthesized using a unique method and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
作用機序
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of a protein called heat shock protein 70 (HSP70), which is involved in the regulation of various cellular processes, including protein folding and degradation. HSP70 is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in cancer cells. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide binds to the ATPase domain of HSP70, preventing its function and leading to cancer cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to have other biochemical and physiological effects. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential use as an antimicrobial agent. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
実験室実験の利点と制限
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It has been shown to have a high potency and selectivity for HSP70, making it a useful tool for studying the function of this protein. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to have a low toxicity profile, which is important for its potential use in cancer therapy. However, one limitation of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide is that it has poor solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the study of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide. One area of research is the development of novel cancer therapies based on N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide. Further studies are needed to determine the optimal dosage and administration of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide for cancer treatment. Another area of research is the development of HSP70 inhibitors with improved solubility and pharmacokinetic properties. Finally, the potential use of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide as an antimicrobial agent and in the treatment of inflammatory diseases warrants further investigation.
Conclusion
In conclusion, N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its unique synthesis method and mechanism of action have been extensively studied, and it has been shown to have several biochemical and physiological effects. While it has several advantages for lab experiments, there are also limitations that need to be addressed. Further research is needed to fully understand the potential of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide in cancer therapy and other areas of medicine.
合成法
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide was synthesized using a multi-step process that involved the condensation of 4-piperidone hydrochloride with 2-hydroxybenzoyl chloride, followed by the reaction with 1H-pyrazole-5-carboxamide. The final product was obtained by recrystallization in ethanol. This synthesis method has been optimized to yield a high purity and high yield of N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide.
科学的研究の応用
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide may be a potential candidate for the development of novel cancer therapies.
特性
IUPAC Name |
N-[1-(2-hydroxybenzoyl)piperidin-4-yl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-14-4-2-1-3-12(14)16(23)20-9-6-11(7-10-20)18-15(22)13-5-8-17-19-13/h1-5,8,11,21H,6-7,9-10H2,(H,17,19)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQYLKAPNWAOBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=NN2)C(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-3-(4-fluorophenyl)pyrrolidine-1-carboxamide](/img/structure/B7359674.png)
![1-(1-propan-2-ylpyrazol-4-yl)sulfonylspiro[2H-indole-3,1'-cyclobutane]](/img/structure/B7359678.png)
![(8-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-pyridin-3-ylmethanone](/img/structure/B7359679.png)
![2-[1-[(1-methyl-3,4-dihydro-2H-quinolin-7-yl)sulfonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7359688.png)
![1-[3-[4-(4-Methylphenyl)sulfonylpiperazine-1-carbonyl]pyrrolidin-1-yl]ethanone](/img/structure/B7359702.png)
![N-[2-(2-hydroxyethyl)cyclopentyl]-1H-indazole-3-carboxamide](/img/structure/B7359727.png)

![N-[(4-methoxyphenyl)-(4-methylphenyl)methyl]-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7359731.png)
![6-chloro-5-fluoro-N-[3-(pyrazin-2-yloxy)phenyl]pyridine-3-sulfonamide](/img/structure/B7359732.png)
![N-[3-(2-hydroxycyclohexyl)propyl]-1H-indazole-3-carboxamide](/img/structure/B7359733.png)
![1-[5-[2-[(4-aminophenyl)methyl]-1,3-thiazol-4-yl]-4-ethyl-2-methyl-1H-pyrrol-3-yl]ethanone;hydrochloride](/img/structure/B7359743.png)
![N-[(4-fluoro-3-methylphenyl)methyl]-4-morpholin-4-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B7359755.png)
